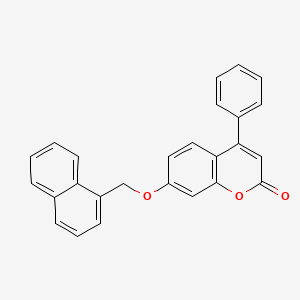![molecular formula C23H24O5 B11148938 butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11148938.png)
butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butyl ester group attached to a chromen-2-one core, which is further substituted with a benzyl and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-ol. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Esterification: The hydroxyl group of the chromen-2-one derivative is then esterified with butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing techniques such as recrystallization and chromatography to ensure the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
Butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its coumarin core.
Medicine: Explored for its anticoagulant properties, similar to other coumarin derivatives.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and fragrances.
Mecanismo De Acción
The biological activity of butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is primarily attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: It inhibits bacterial DNA gyrase, preventing bacterial replication.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways.
Anticoagulant Activity: It inhibits vitamin K epoxide reductase, reducing the synthesis of clotting factors.
Comparación Con Compuestos Similares
Butyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives:
Warfarin: A well-known anticoagulant that also inhibits vitamin K epoxide reductase but has a different substitution pattern.
Scopoletin: A natural coumarin with anti-inflammatory and antioxidant properties.
Umbelliferone: Another natural coumarin with similar antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C23H24O5 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
butyl 2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C23H24O5/c1-3-4-12-26-22(24)15-27-18-10-11-19-16(2)20(23(25)28-21(19)14-18)13-17-8-6-5-7-9-17/h5-11,14H,3-4,12-13,15H2,1-2H3 |
Clave InChI |
XGHVXGYWWVTGQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11148858.png)
![3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11148875.png)
![N~2~-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11148877.png)
![N-(1-isopropyl-1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11148884.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B11148895.png)
![3-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)propanoic acid](/img/structure/B11148897.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11148902.png)

![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-bromobenzyl)oxy]phenol](/img/structure/B11148908.png)
![2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide](/img/structure/B11148913.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol](/img/structure/B11148925.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11148929.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B11148936.png)
![(2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methoxyphenyl)formamido]prop-2-enamide](/img/structure/B11148941.png)
